molecular formula C58H30Cl2N14Na8O26S8 B13410021 2,2'-(2,2'-Disulphonato1,1'-biphenyl-4,4'-diyl)bisimino(6-chloro-1,3,5-triazine-4,2-diyl)imino(1-hydroxy-3-sulphonato naphthalene-6,2-diyl)azobisnaphthalene-1,5-disulphonate (sodium salt) CAS No. 68110-30-5

2,2'-(2,2'-Disulphonato1,1'-biphenyl-4,4'-diyl)bisimino(6-chloro-1,3,5-triazine-4,2-diyl)imino(1-hydroxy-3-sulphonato naphthalene-6,2-diyl)azobisnaphthalene-1,5-disulphonate (sodium salt)

Cat. No.: B13410021
CAS No.: 68110-30-5
M. Wt: 1850.3 g/mol
InChI Key: ZONNZHBNEGFXSA-UHFFFAOYSA-F
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Description

2,2’-(2,2’-Disulphonato1,1’-biphenyl-4,4’-diyl)bisimino(6-chloro-1,3,5-triazine-4,2-diyl)imino(1-hydroxy-3-sulphonato naphthalene-6,2-diyl)azobisnaphthalene-1,5-disulphonate (sodium salt) is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its multiple sulphonate groups, biphenyl structure, and azo linkages, making it a valuable substance in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2,2’-Disulphonato1,1’-biphenyl-4,4’-diyl)bisimino(6-chloro-1,3,5-triazine-4,2-diyl)imino(1-hydroxy-3-sulphonato naphthalene-6,2-diyl)azobisnaphthalene-1,5-disulphonate (sodium salt) involves multiple steps, including the formation of biphenyl intermediates, sulphonation, and azo coupling reactions. The reaction conditions typically require controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is often purified through crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The sulphonate groups can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The azo linkages can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

2,2’-(2,2’-Disulphonato1,1’-biphenyl-4,4’-diyl)bisimino(6-chloro-1,3,5-triazine-4,2-diyl)imino(1-hydroxy-3-sulphonato naphthalene-6,2-diyl)azobisnaphthalene-1,5-disulphonate (sodium salt) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and as an additive in various formulations.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The sulphonate groups enhance its solubility and facilitate binding to target molecules. The azo linkages and aromatic rings allow for interactions with enzymes and receptors, leading to various biological and chemical effects. The exact mechanism of action depends on the specific application and the target system.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Biphenol
  • 4,4’-Dihydroxybiphenyl
  • 4,4’-Sulfonyldiphenol
  • 2,2-Bis-(3,5-dimethyl-4-hydroxyphenyl)-propane

Uniqueness

Compared to similar compounds, 2,2’-(2,2’-Disulphonato1,1’-biphenyl-4,4’-diyl)bisimino(6-chloro-1,3,5-triazine-4,2-diyl)imino(1-hydroxy-3-sulphonato naphthalene-6,2-diyl)azobisnaphthalene-1,5-disulphonate (sodium salt) stands out due to its complex structure, multiple functional groups, and diverse applications. Its unique combination of sulphonate groups, azo linkages, and aromatic rings provides distinct chemical and biological properties that are not found in simpler biphenyl derivatives.

Properties

CAS No.

68110-30-5

Molecular Formula

C58H30Cl2N14Na8O26S8

Molecular Weight

1850.3 g/mol

IUPAC Name

octasodium;2-[[6-[[4-chloro-6-[4-[4-[[4-chloro-6-[[6-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C58H38Cl2N14O26S8.8Na/c59-53-65-55(61-27-7-11-31-25(19-27)21-45(105(89,90)91)47(49(31)75)73-71-39-17-15-35-37(51(39)107(95,96)97)3-1-5-41(35)101(77,78)79)69-57(67-53)63-29-9-13-33(43(23-29)103(83,84)85)34-14-10-30(24-44(34)104(86,87)88)64-58-68-54(60)66-56(70-58)62-28-8-12-32-26(20-28)22-46(106(92,93)94)48(50(32)76)74-72-40-18-16-36-38(52(40)108(98,99)100)4-2-6-42(36)102(80,81)82;;;;;;;;/h1-24,75-76H,(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88)(H,89,90,91)(H,92,93,94)(H,95,96,97)(H,98,99,100)(H2,61,63,65,67,69)(H2,62,64,66,68,70);;;;;;;;/q;8*+1/p-8

InChI Key

ZONNZHBNEGFXSA-UHFFFAOYSA-F

Canonical SMILES

C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=NC(=NC(=N5)Cl)NC6=CC(=C(C=C6)C7=C(C=C(C=C7)NC8=NC(=NC(=N8)NC9=CC2=CC(=C(C(=C2C=C9)O)N=NC2=C(C3=C(C=C2)C(=CC=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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